
4-甲基-5-(三氟甲基)噻唑-2-胺
描述
4-Methyl-5-(trifluoromethyl)thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
4-Methyl-5-(trifluoromethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions .
作用机制
Target of Action
Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action often involves interaction with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the solvent environment . Additionally, storage conditions such as temperature and light exposure could affect the compound’s stability .
生化分析
Biochemical Properties
4-Methyl-5-(trifluoromethyl)thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Methyl-5-(trifluoromethyl)thiazol-2-amine, have been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA double-strand breaks, ultimately resulting in cell death. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methyl-5-(trifluoromethyl)thiazol-2-amine can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in various cellular outcomes, including cell proliferation, differentiation, or apoptosis, depending on the context and concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 4-Methyl-5-(trifluoromethyl)thiazol-2-amine has been shown to inhibit the activity of topoisomerase II by binding to its active site, thereby preventing the enzyme from catalyzing the relaxation of supercoiled DNA . This inhibition results in the accumulation of DNA double-strand breaks and subsequent cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-5-(trifluoromethyl)thiazol-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 4-Methyl-5-(trifluoromethyl)thiazol-2-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific concentration levels .
Metabolic Pathways
4-Methyl-5-(trifluoromethyl)thiazol-2-amine is involved in various metabolic pathways. This compound can interact with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, ultimately influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Methyl-5-(trifluoromethyl)thiazol-2-amine can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Methyl-5-(trifluoromethyl)thiazol-2-amine can localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
4-Methyl-5-(trifluoromethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
- 4-(Trifluoromethyl)thiazol-2-amine
- 2-Aminothiazole derivatives
Uniqueness
4-Methyl-5-(trifluoromethyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the thiazole ring enhances its reactivity and binding affinity, making it more effective in its applications compared to other similar compounds .
属性
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)11-4(9)10-2/h1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIRTMPDHCZFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257329-71-7 | |
| Record name | 4-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


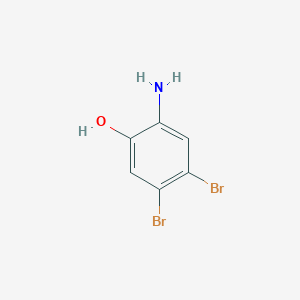
![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)
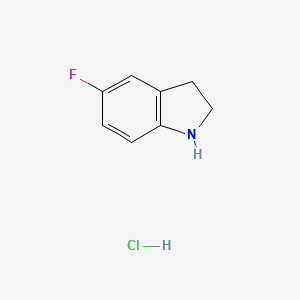
![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
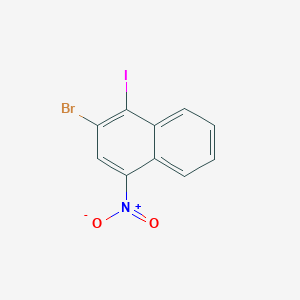
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
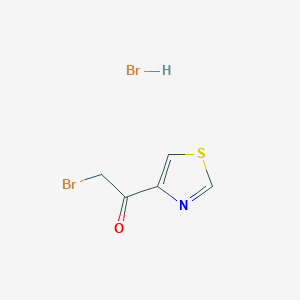
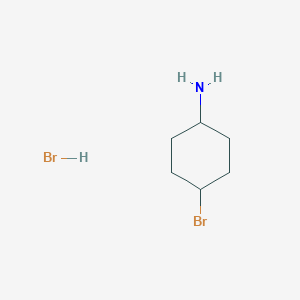
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
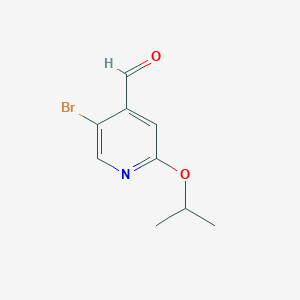
![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
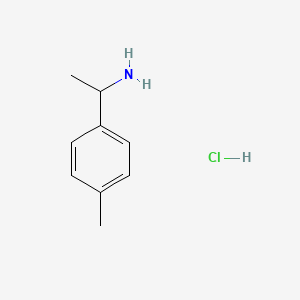
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

